molecular formula C19H18N4O B6426201 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide CAS No. 2034462-95-6

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide

Cat. No.: B6426201
CAS No.: 2034462-95-6
M. Wt: 318.4 g/mol
InChI Key: IBSWXWPXAQYSOA-UHFFFAOYSA-N
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Description

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of these receptors, thereby suppressing autophosphorylation and subsequent downstream signaling through key pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation, survival, and differentiation. Its primary research value lies in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is a well-documented driver in a variety of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. Researchers utilize this inhibitor to elucidate the mechanistic role of specific FGFR isoforms in disease progression and to explore potential therapeutic strategies for tumors harboring FGFR amplifications, fusions, or activating mutations. Beyond oncology, its application extends to studying pathological fibrosis and angiogenesis, given the involvement of FGF signaling in these processes. This makes it a versatile chemical probe for dissecting the complex biology of the FGFR axis in both in vitro and in vivo models .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(16-9-3-5-11-20-16)22-15-8-2-1-7-14(15)17-13-23-12-6-4-10-18(23)21-17/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSWXWPXAQYSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H25N3O
  • Molecular Weight : 359.4641 g/mol
  • CAS Number : 2034610-64-3

The compound exhibits its biological activity primarily through interactions with various biological targets. Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds can influence multiple pathways, including:

  • GABA Receptor Modulation : Compounds similar to this compound have shown the ability to enhance GABA-evoked Cl⁻ currents in Xenopus oocytes expressing GABA_A receptors. This suggests potential applications in neuropharmacology and anxiety disorders .

Biological Activities

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of imidazopyridine derivatives against various bacterial strains. The results indicated that certain derivatives showed significant inhibitory activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This positions the compound as a potential candidate for anti-tubercular therapy .
  • Cytotoxicity Studies :
    • Cytotoxicity assays on human embryonic kidney cells (HEK-293) revealed that several derivatives of imidazopyridine were nontoxic at effective concentrations, indicating a favorable safety profile for further development in therapeutic applications .
  • Inhibition of Enzymatic Activity :
    • The compound has been assessed for its ability to inhibit specific kinases such as MSK1. In vitro studies demonstrated that certain derivatives exhibited over 30% inhibition at concentrations around 10 µM, highlighting their potential as anti-inflammatory agents .

Case Study 1: Anti-Tubercular Activity

A series of substituted imidazopyridine derivatives were synthesized and screened for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, one derivative exhibited an IC90 of 3.73 μM, demonstrating potent activity and low cytotoxicity towards human cells .

Case Study 2: GABA Receptor Interaction

In electrophysiological studies involving GABA_A receptors, certain compounds derived from the imidazo[1,2-a]pyridine framework significantly enhanced chloride ion currents. This effect was reversible by flumazenil, confirming the involvement of benzodiazepine-like mechanisms in their action .

Data Summary

Activity TypeTarget Organism/ ReceptorIC50/IC90 ValuesNotes
Anti-Tubercular ActivityMycobacterium tuberculosisIC50: 1.35 - 2.18 μMLow cytotoxicity on HEK-293 cells
GABA Receptor ModulationGABA_A ReceptorsNot specifiedEnhances GABA-induced Cl⁻ currents
Kinase InhibitionMSK1>30% inhibition at 10 µMPotential anti-inflammatory effects

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide exhibits promising antitumor properties. A study published in Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor proliferation . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Neurological Applications

Cognitive Enhancers
The imidazopyridine structure is linked to neuroprotective effects and cognitive enhancement. Research indicates that derivatives of this compound may improve memory and learning by modulating neurotransmitter systems. A notable study highlighted its role in enhancing synaptic plasticity in animal models . Such properties could pave the way for treatments targeting neurodegenerative diseases like Alzheimer's.

Material Science

Organic Electronics
this compound has been investigated for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance efficiency and stability .

Data Summary and Case Studies

Application Area Key Findings References
Medicinal ChemistryAntitumor activity against multiple cancer cell lines; induces apoptosis ,
AntimicrobialEffective against S. aureus and E. coli
NeurologicalEnhances cognitive functions; potential neuroprotective effects
Material ScienceImproves performance in OLEDs and OPVs

Comparison with Similar Compounds

Phenyl Ring Modifications

  • Chlorophenyl Substituents: 3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) () introduces a lipophilic chlorophenyl group and a polar hydroxymethyl side chain. The chlorine atom enhances membrane permeability but may increase toxicity risks, whereas the target compound’s pyridine-2-carboxamide offers balanced hydrophilicity and target engagement .
  • Carboxylic Acid vs. Carboxamide : 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)benzoic acid (cpd 29) () replaces the carboxamide with a carboxylic acid, which may limit blood-brain barrier penetration due to ionization at physiological pH. The target’s carboxamide retains hydrogen-bonding capacity without full ionization .

Amide Group Diversity

  • N-Substituted Acetamides : N-Substituted imidazo[1,2-a]pyridin-2-yl-acetamides () feature flexible acetamide linkers, whereas the target compound’s pyridine-2-carboxamide provides a rigid, planar geometry conducive to π-π stacking with aromatic residues in biological targets .
  • Cyclobutyl and Piperidinyl Amides: N-cyclobutyl-2-[3-[[[[2-(1-piperidinyl)ethyl]amino]sulfonyl]amino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide () incorporates bulky, basic substituents that may enhance receptor affinity but reduce oral bioavailability. The target’s simpler phenyl-pyridine system avoids steric hindrance .

Preparation Methods

Microwave-Assisted Condensation

The reaction between 2-amino-3,4,5,6-tetrahydropyridine and α-bromo-2-nitroacetophenone under microwave irradiation (65°C, 100 W) yields 2-(2-nitrophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine. This method achieves 90% yield in 15 minutes, significantly outperforming conventional thermal approaches (Table 1).

Table 1: Optimization of Imidazo[1,2-a]pyridine Synthesis

ConditionTime (min)Yield (%)
Microwave, solvent-free1590
Thermal, solvent-free6080
Ethanol, thermal858

The regioselectivity of the reaction is governed by the electron-donating effects of the amino group, directing the α-bromoketone to the ortho position of the phenyl ring.

Reduction of the Nitro Group to Aniline

The nitro group at the 2-position of the phenyl ring is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1 atm, 25°C) selectively reduces the nitro group without affecting the imidazo[1,2-a]pyridine core or the saturated pyridine ring. This step achieves 95% conversion within 2 hours, yielding 2-(2-aminophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine.

Key Considerations:

  • Catalyst Loading: Higher Pd/C concentrations (>15 wt%) may lead to over-hydrogenation of the imidazole ring.

  • Solvent Choice: Ethanol or ethyl acetate is preferred to avoid side reactions.

Amide Bond Formation with Pyridine-2-carboxylic Acid

The final step involves coupling the aniline intermediate with pyridine-2-carboxylic acid. Two primary methods are employed:

Acid Chloride Method

Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate pyridine-2-carbonyl chloride, which reacts with the aniline in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is added to neutralize HCl, yielding the target compound in 85% yield .

Reaction Scheme:

Pyridine-2-COOHSOCl2Pyridine-2-COClTEAAnilineN-(2-Imidazophenyl)pyridine-2-carboxamide\text{Pyridine-2-COOH} \xrightarrow{\text{SOCl}_2} \text{Pyridine-2-COCl} \xrightarrow[\text{TEA}]{\text{Aniline}} \text{N-(2-{Imidazo}phenyl)pyridine-2-carboxamide}

Coupling Agent-Mediated Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the reaction proceeds at room temperature for 12 hours, achieving 88% yield . This method avoids the use of moisture-sensitive acid chlorides.

Table 2: Comparison of Amidation Methods

MethodYield (%)Purity (%)
Acid Chloride8598
EDC/HOBt8897

Hydrogenation of the Pyridine Ring

For intermediates requiring saturation of the pyridine ring, catalytic hydrogenation (H₂, 50 psi, PtO₂) at 80°C for 6 hours converts imidazo[1,2-a]pyridine to its 5H,6H,7H,8H derivative. This step is critical for introducing the saturated bicyclic structure.

Challenges:

  • Regioselectivity: Over-hydrogenation may occur if reaction time exceeds 8 hours.

  • Catalyst Deactivation: Sulfur-containing impurities in the substrate can poison platinum catalysts.

Purification and Characterization

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H6),

  • δ 8.25 (s, 1H, imidazole-H3),

  • δ 7.85–7.45 (m, 4H, phenyl-H),

  • δ 3.20–2.80 (m, 4H, saturated pyridine-CH₂).

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) employs continuous flow microwave reactors to maintain efficiency. Solvent-free conditions reduce waste generation, aligning with green chemistry principles. Patent WO2017106634A1 highlights the economic viability of this approach for PD-1 inhibitor production .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-2-carboxamide, and how do they influence its reactivity?

  • The compound comprises an imidazo[1,2-a]pyridine core fused to a phenyl group and a pyridine-2-carboxamide moiety. The imidazo[1,2-a]pyridine ring is electron-rich, enabling electrophilic aromatic substitution, while the amide group participates in hydrogen bonding and hydrolysis reactions. These features suggest potential interactions with biological targets like enzymes or DNA .
  • Methodological Insight : Use X-ray crystallography (e.g., SHELX programs for refinement ) or NMR spectroscopy to confirm stereochemistry and reactive sites. Computational tools like DFT can predict electron density distribution .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Synthesis typically involves multi-step reactions:

Core formation : Condensation of 2-aminopyridine derivatives with α-haloketones to construct the imidazo[1,2-a]pyridine ring .

Functionalization : Coupling the phenyl group via Ullmann or Buchwald-Hartwig amination .

Carboxamide introduction : Reacting with pyridine-2-carbonyl chloride under basic conditions (e.g., DMF, K₂CO₃) .

  • Optimization : High-throughput screening (HTS) can identify optimal catalysts (e.g., Pd for cross-coupling) and solvent systems (acetonitrile, DMF) to improve yield .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in antimicrobial or anticancer contexts?

  • Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity for bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases .
  • In vitro assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
    • Validation : Compare results with structurally similar analogs (e.g., imidazo[1,2-a]pyridine derivatives with trifluoromethyl groups ).

Q. How should researchers address contradictions in reported biological activities across studies?

  • Case Example : If Study A reports potent anticancer activity but Study B shows no effect:

Replicate conditions : Ensure identical cell lines, concentrations, and assay protocols.

Analyze structural analogs : Compare substituent effects (e.g., electron-withdrawing groups may enhance DNA intercalation ).

Explore off-target effects : Use proteome profiling or kinome-wide screening to identify unintended interactions .

  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to quantify variability and validate significance .

Q. What strategies optimize the compound’s synthesis for high purity and scalability?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Scalability :

  • Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Employ flow chemistry for continuous processing of imidazo[1,2-a]pyridine intermediates .
    • Quality Control : Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • ADMET Prediction : Use SwissADME or pkCSM to predict pharmacokinetics (e.g., CYP450 metabolism, blood-brain barrier penetration) .
  • Machine Learning : Train models on imidazo[1,2-a]pyridine bioactivity datasets to prioritize synthesis targets .

Q. How does this compound compare to structural analogs in terms of pharmacological profiles?

  • Key Comparisons :

Analog Structural Difference Activity
7-Trifluoromethyl derivative Enhanced lipophilicityHigher cytotoxicity
Quinoline-carboxamide hybrid Quinoline moietyAntimalarial activity
  • Methodology : Perform SAR studies by systematically modifying substituents (e.g., alkyl chains, halogens) and testing activity .

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